molecular formula C8H8BrNO3 B12343327 ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate

ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate

Cat. No.: B12343327
M. Wt: 246.06 g/mol
InChI Key: CYENMWGZXOIFMJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the third position, an oxo group at the second position, and an ethyl ester group at the sixth position of the pyridine ring. It is widely used in organic synthesis and has significant applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate typically involves the bromination of ethyl 2-oxo-3H-pyridine-6-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are usually mild, and the reaction proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group at the second position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

  • Substituted pyridine derivatives
  • Reduced pyridine derivatives with hydroxyl groups
  • Oxidized pyridine derivatives

Scientific Research Applications

Ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-cancer, and anti-viral agents.

    Agrochemicals: The compound is used in the synthesis of herbicides, fungicides, and insecticides.

    Material Science: It is used in the development of advanced materials such as polymers and nanomaterials.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the oxo group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-chloro-2-oxo-3H-pyridine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    Ethyl 3-iodo-2-oxo-3H-pyridine-6-carboxylate: Contains an iodine atom instead of bromine, leading to different chemical properties and uses.

    Ethyl 3-bromo-2-hydroxy-3H-pyridine-6-carboxylate: The oxo group is replaced by a hydroxyl group, resulting in different reactivity and biological activity.

This compound is unique due to the presence of the bromine atom and the oxo group, which confer specific chemical reactivity and biological activity that are distinct from its analogs.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-5H,2H2,1H3

InChI Key

CYENMWGZXOIFMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)C(C=C1)Br

Origin of Product

United States

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